molecular formula C4H6N2O2 B3056334 3-(Hydroxymethyl)-1H-pyrazol-5-ol CAS No. 70498-81-6

3-(Hydroxymethyl)-1H-pyrazol-5-ol

Cat. No. B3056334
CAS RN: 70498-81-6
M. Wt: 114.1 g/mol
InChI Key: UAVGIEIWZYNZML-UHFFFAOYSA-N
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Description

“3-(Hydroxymethyl)-1H-pyrazol-5-ol” is a compound that contains a pyrazole ring, which is a type of aromatic organic compound. A pyrazole ring consists of two nitrogen atoms and three carbon atoms in a five-membered ring . The “3-(Hydroxymethyl)” part indicates that there is a hydroxymethyl group (-CH2OH) attached to the third carbon of the pyrazole ring .


Molecular Structure Analysis

The molecular structure of “3-(Hydroxymethyl)-1H-pyrazol-5-ol” would consist of a pyrazole ring with a hydroxymethyl group attached to one of its carbon atoms. The exact structure would need to be confirmed through techniques such as X-ray crystallography .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including substitutions, additions, and oxidations . The specific reactions that “3-(Hydroxymethyl)-1H-pyrazol-5-ol” can undergo would depend on its exact structure and the conditions under which it is reacted.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Hydroxymethyl)-1H-pyrazol-5-ol” would depend on its exact structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Potential Antipsychotic Applications

  • Antipsychotic-like Profile: Research on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols revealed compounds with antipsychotic-like profiles. These compounds did not interact with dopamine receptors, unlike typical antipsychotics. One such compound demonstrated reduced spontaneous locomotion in mice without causing ataxia and did not bind to D2 dopamine receptors in vitro, indicating potential as a novel antipsychotic agent (Wise et al., 1987).

Antibacterial and Antifungal Applications

  • Antibacterial Activity: A study on 4,4′-(aryl or alkyl methylene)-bis(1H-pyrazol-5-ols) derivatives reported their synthesis and evaluation for in vitro antibacterial activity against various bacteria. Certain compounds with trifluromethyl groups exhibited excellent antibacterial activity (Bhavanarushi et al., 2013).
  • Antifungal and Antibacterial Pharmacophore Sites: The reaction of hydroxymethyl pyrazole derivatives led to compounds with identified antitumor, antifungal, and antibacterial pharmacophore sites. The study emphasized the synthesis, characterization, and biological activities of these pyrazole derivatives (Titi et al., 2020).

Antiviral Applications

  • Antiviral Activity Against Peste Des Petits Ruminant Virus: A series of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) were synthesized and evaluated for their antiviral activity against peste des petits ruminant virus (PPRV). One compound in this series exhibited significant antiviral activity, more potent than the standard drug ribavirin (Sujatha et al., 2009).

Anticancer Applications

  • Antioxidant and Anticancer Activities: A study on 4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols) derivatives highlighted their synthesis and evaluation for antioxidant and anticancer activities. These derivatives showed significant radical scavenging activity and cytotoxic properties against colorectal RKO carcinoma cells (Cadena-Cruz et al., 2021).

Mechanism of Action

The mechanism of action of “3-(Hydroxymethyl)-1H-pyrazol-5-ol” would depend on its intended use. For example, if it is used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with “3-(Hydroxymethyl)-1H-pyrazol-5-ol” would depend on its exact structure and how it is used. It’s important to refer to the Safety Data Sheet (SDS) for this compound for detailed information .

Future Directions

The future directions for research on “3-(Hydroxymethyl)-1H-pyrazol-5-ol” could include exploring its potential uses in various fields, such as pharmaceuticals, materials science, or chemical synthesis .

properties

IUPAC Name

5-(hydroxymethyl)-1,2-dihydropyrazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2/c7-2-3-1-4(8)6-5-3/h1,7H,2H2,(H2,5,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVGIEIWZYNZML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NNC1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60500798
Record name 5-(Hydroxymethyl)-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60500798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

70498-81-6
Record name 5-(Hydroxymethyl)-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60500798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(hydroxymethyl)-1H-pyrazol-5-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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